1-(3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[3-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6S/c1-17(25)20-5-4-6-23(13-20)31(26,27)24-9-7-18(8-10-24)15-30-16-19-11-21(28-2)14-22(12-19)29-3/h4-6,11-14,18H,7-10,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPOAZLZKFVNPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)COCC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone involves multiple steps. The key steps include:
Starting Materials: : The synthesis begins with commercially available starting materials like 3,5-dimethoxybenzyl alcohol and 4-piperidinemethanol.
Formation of Intermediate: : The 3,5-dimethoxybenzyl alcohol is reacted with a suitable sulfonylating agent such as sulfonyl chloride to form a sulfonate ester intermediate.
Piperidinylation: : The intermediate is then reacted with 4-piperidinemethanol under basic conditions to introduce the piperidinyl group.
Final Coupling: : The resulting compound is coupled with 3-bromo-1-phenylethanone under catalysis of a palladium-based catalyst to yield the final product.
Industrial Production Methods
On an industrial scale, the synthesis might involve optimization of the reaction conditions for higher yield and purity, the use of automated reactors for better control, and purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone undergoes various types of reactions:
Oxidation: : Can be oxidized to form corresponding sulfone derivatives.
Reduction: : May undergo reduction at the ketone group to form secondary alcohols.
Substitution: : The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: : Strong nucleophiles like sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: : Sulfone derivatives.
Reduction: : Secondary alcohols.
Substitution: : Substituted derivatives with nucleophile groups.
Scientific Research Applications
Chemistry: : As a reagent in organic synthesis.
Biology: : Potentially useful in the study of molecular interactions due to its various functional groups.
Medicine: : Could be investigated for its pharmacological activities.
Industry: : Used in the synthesis of advanced materials or intermediates.
Mechanism of Action
The mechanism by which 1-(3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone exerts its effects involves interaction with molecular targets through its functional groups. The methoxy and piperidinyl groups can interact with enzymes or receptors, affecting their activity and resulting in various biological effects.
Comparison with Similar Compounds
1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone (CAS 2034351-30-7)
- Molecular Formula: C₁₄H₁₉NO₃S₂
- Molecular Weight : 313.4 g/mol
1-(4-((4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone (CAS 1396878-25-3)
- Molecular Formula: C₂₁H₂₄FNO₄S
- Molecular Weight : 405.5 g/mol
- Key Features: The 4-fluorobenzyloxy substituent provides a fluorine atom, enhancing electronegativity and metabolic resistance compared to the target compound’s dimethoxy groups.
1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone (CAS 1797682-14-4)
- Molecular Formula: C₁₉H₂₀FNO₅S₂
- Molecular Weight : 425.5 g/mol
- Key Features: Dual sulfonyl groups amplify polarity and hydrogen-bonding capacity, likely improving solubility but reducing membrane permeability compared to the mono-sulfonyl target compound. The 4-fluorophenyl group further enhances electronic effects .
Piperidine-Ethanone Derivatives Without Sulfonyl Groups
1-(3-(Piperidin-1-yl)phenyl)ethanone (CAS 39911-01-8)
- Molecular Formula: C₁₃H₁₇NO
- Molecular Weight : 203.28 g/mol
- Key Features : The absence of the sulfonyl bridge and dimethoxybenzyloxy group simplifies the structure, reducing molecular weight by ~50% compared to the target compound. This likely improves lipophilicity (predicted logP: 4.32) but diminishes polar interactions critical for target binding .
Fluorinated Analogs
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS 1355178-81-2)
- Molecular Formula: C₁₃H₁₆FNO
- Molecular Weight : 221.3 g/mol
- Key Features : The 4-fluorophenyl group directly attached to the piperidine ring enhances metabolic stability and electronic effects. However, the lack of a sulfonyl linker and benzyloxy substituent limits its ability to engage in sulfonamide-like enzyme interactions .
Structural and Functional Implications
Electronic and Steric Effects
- Target Compound : The 3,5-dimethoxybenzyloxy group provides electron-donating methoxy substituents, enhancing resonance stabilization and π-π interactions. The sulfonyl group increases polarity (logP reduction) and hydrogen-bond acceptor capacity.
- Fluorinated Analogs : Fluorine atoms introduce strong electronegativity, improving oxidative stability but reducing electron-rich aromatic interactions .
Pharmacokinetic Considerations
- Solubility : Sulfonyl groups improve aqueous solubility, whereas methoxy/fluorobenzyl groups may enhance lipid membrane penetration.
Biological Activity
1-(3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features that may confer significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The molecular formula of 1-(3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is , with a molecular weight of 447.5 g/mol. The compound features a piperidine ring linked to a sulfonamide group and a 3,5-dimethoxybenzyl moiety, which enhances its solubility and interaction potential with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 447.5 g/mol |
| Structural Features | Piperidine, sulfonamide, methoxy groups |
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting it may serve as a lead in antibiotic development.
- Anticancer Properties : Research indicates that it may inhibit tumor growth through modulation of specific signaling pathways.
- Neurological Effects : Given its piperidine structure, it may interact with neurotransmitter systems, indicating potential applications in treating neurological disorders.
The mechanisms through which 1-(3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone exerts its effects include:
- Enzyme Inhibition : Interaction with enzymes involved in disease pathways.
- Receptor Modulation : Potential to act on various receptors influencing cellular signaling.
- Cell Cycle Regulation : Inducing apoptosis in cancer cells by disrupting normal cell cycle progression.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their implications:
Study 1: Anticancer Activity
A study demonstrated that derivatives of the compound inhibited the proliferation of cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Study 2: Antimicrobial Efficacy
In another investigation, the compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at low concentrations.
Comparative Analysis
To better understand the unique aspects of 1-(3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone compared to structurally similar compounds, we present the following table:
| Compound Name | Structural Features | Unique Biological Activities |
|---|---|---|
| Compound A | Piperidine core | Antidepressant effects |
| Compound B | Sulfonamide group | Antiviral activity |
| 1-(3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone | Piperidine + Methoxy groups | Anticancer + Antimicrobial |
Q & A
Q. Key Variables :
- Catalyst Choice : AlCl₃ yields higher regioselectivity in Friedel-Crafts steps compared to FeCl₃, but may require stricter moisture control .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency in ether-forming steps .
- Temperature : Elevated temperatures (>100°C) accelerate sulfonation but risk decomposition; optimal range is 60–80°C .
How can researchers resolve contradictions in reported spectral data (e.g., NMR, MS) for this compound?
Advanced Research Focus
Discrepancies in spectral data often arise from:
- Impurity Profiles : Residual solvents or unreacted intermediates (e.g., 3,5-dimethoxybenzyl halides) may alter peak splitting in ¹H NMR. Use preparative HPLC or column chromatography for purification .
- Tautomerism : The ethanone group’s keto-enol equilibrium in DMSO-d₆ can shift NMR signals. Compare spectra in CDCl₃ vs. DMSO-d₆ to identify tautomeric effects .
- Ionization Artifacts in MS : Adduct formation (e.g., [M+Na]⁺ vs. [M+H]⁺) may misrepresent molecular weight. Use high-resolution MS (HRMS) with ESI⁺/ESI⁻ modes for validation .
Q. Methodological Recommendations :
- Cross-reference data with NIST Chemistry WebBook entries for 3,5-dimethoxy-substituted acetophenones .
- Replicate synthesis under controlled conditions (e.g., anhydrous AlCl₃, inert atmosphere) to minimize variability .
What strategies optimize the compound’s solubility for in vitro biological assays?
Advanced Research Focus
Poor aqueous solubility is a common challenge. Strategies include:
- Co-Solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain biocompatibility. Pre-saturate buffers to prevent precipitation .
- Micellar Encapsulation : Non-ionic surfactants (e.g., Poloxamer 407) enhance solubility via hydrophobic interactions with the dimethoxybenzyl group .
- pH Adjustment : The sulfonyl group’s pKa (~1.5) allows protonation in acidic buffers (pH < 2), improving solubility but requiring stability testing .
Q. Validation :
- Conduct dynamic light scattering (DLS) to confirm micelle formation.
- Monitor compound stability via HPLC over 24-hour periods in assay buffers .
How do computational models predict the compound’s interaction with biological targets (e.g., enzymes)?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to model interactions with sulfotransferases or cytochrome P450 enzymes. The sulfonyl group shows high affinity for polar binding pockets .
- MD Simulations : GROMACS simulations reveal that the piperidinyl-sulfonyl moiety stabilizes protein-ligand complexes via hydrogen bonding with lysine residues .
- QSAR Analysis : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) on bioactivity using Hammett constants and topological polar surface area (TPSA) .
Q. Limitations :
What are the critical considerations for scaling up synthesis from milligram to gram quantities?
Q. Basic Research Focus
- Purification Challenges : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .
- Exothermic Reactions : Sulfonation and Friedel-Crafts steps require jacketed reactors with temperature control to prevent runaway reactions .
- Byproduct Management : Optimize stoichiometry (e.g., 1.2 eq. of 3,5-dimethoxybenzyl bromide) to minimize halogenated waste .
Q. Process Metrics :
- Pilot batches show 15–20% yield improvement when using flow chemistry for acylation steps .
How can researchers validate the compound’s stability under long-term storage conditions?
Q. Basic Research Focus
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC. The ethanone group is prone to oxidation; use argon-purged vials with desiccants .
- Light Sensitivity : UV-Vis spectroscopy confirms photodegradation of the dimethoxybenzyl group. Store in amber glass at -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
